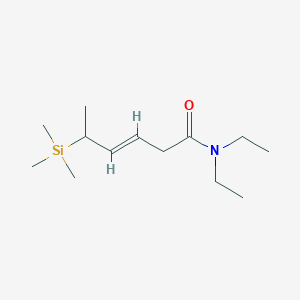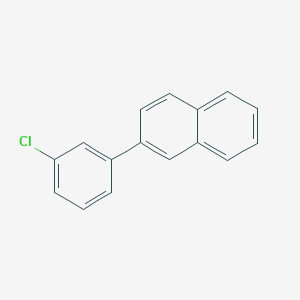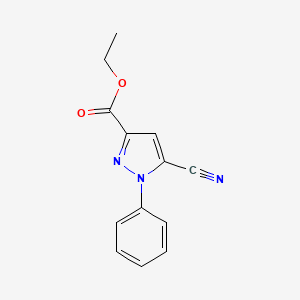
2-Amino-4-(6-oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid is a compound of significant interest in various scientific fields. It is a derivative of purine, a heterocyclic aromatic organic compound, and is structurally related to nucleotides, which are the building blocks of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable purine derivative with an amino acid precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug development.
Industry: It is utilized in the production of various biochemical products and as a reagent in chemical reactions.
作用機序
The mechanism of action of 2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific context of its use, such as in therapeutic applications or biochemical research.
類似化合物との比較
Similar Compounds
Adenine: A purine derivative that is a fundamental component of nucleotides.
Guanine: Another purine derivative found in DNA and RNA.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness
2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid is unique due to its specific structure, which combines features of both amino acids and purine derivatives. This dual nature allows it to participate in a wide range of biochemical reactions and makes it a valuable compound in various research fields.
特性
CAS番号 |
25643-89-4 |
|---|---|
分子式 |
C9H11N5O3 |
分子量 |
237.22 g/mol |
IUPAC名 |
2-amino-4-(6-oxo-1H-purin-9-yl)butanoic acid |
InChI |
InChI=1S/C9H11N5O3/c10-5(9(16)17)1-2-14-4-13-6-7(14)11-3-12-8(6)15/h3-5H,1-2,10H2,(H,16,17)(H,11,12,15) |
InChIキー |
OIEDYRFFLGFJSY-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one](/img/structure/B11869804.png)




![Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11869853.png)



![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)

